3-Chlorophenethylzinc bromide
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Overview
Description
3-Chlorophenethylzinc bromide is an organozinc compound with the molecular formula C8H8BrClZn. It is commonly used in various fields of research, including chemistry, biology, medicine, and industry. This compound is typically available as a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various reactions .
Preparation Methods
The synthesis of 3-Chlorophenethylzinc bromide involves the reaction of 3-chlorophenethyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3-Chlorophenethyl bromide+Zinc→3-Chlorophenethylzinc bromide
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
3-Chlorophenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile. Common reagents for these reactions include halides, alkoxides, and amines.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: this compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the organic halide .
Scientific Research Applications
3-Chlorophenethylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Researchers use this compound to study the effects of organozinc compounds on biological systems, including their potential as therapeutic agents.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of complex organic molecules that may have pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Chlorophenethylzinc bromide involves the transfer of the phenethyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
3-Chlorophenethylzinc bromide can be compared to other organozinc compounds, such as:
Phenethylzinc bromide: Similar in structure but lacks the chlorine atom on the phenyl ring.
3-Bromophenethylzinc bromide: Contains a bromine atom instead of chlorine on the phenyl ring.
3-Chlorophenethylmagnesium bromide: A Grignard reagent with magnesium instead of zinc.
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and zinc, which can influence the electronic properties and reactivity of the compound .
Properties
IUPAC Name |
bromozinc(1+);1-chloro-3-ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGNBJJNYZTNEV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)Cl.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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